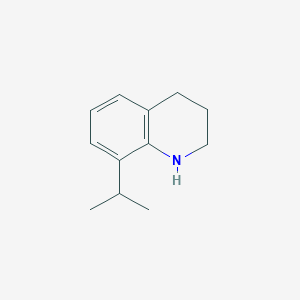

8-Isopropyl-1,2,3,4-tetrahydroquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-propan-2-yl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKGGQQHVGKUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline Derivatives

Strategies for the Construction of the 1,2,3,4-Tetrahydroquinoline (B108954) Coreresearchgate.netacs.orgnih.govresearchgate.netacs.org

The synthesis of the 1,2,3,4-tetrahydroquinoline nucleus has been a significant focus of organic chemists, leading to a wide array of synthetic protocols. researchgate.net Domino reactions, also known as tandem or cascade reactions, have proven to be a particularly effective strategy for creating these heterocyclic systems, often with high levels of efficiency and atom economy. nih.govresearchgate.net These reactions allow for the construction of complex molecules from simple starting materials in a single procedural step, which is advantageous for both laboratory-scale synthesis and industrial applications. nih.gov

Domino Reactions for Tetrahydroquinoline Synthesisnih.govresearchgate.net

A notable domino strategy for the synthesis of tetrahydroquinoline derivatives involves a reduction-reductive amination sequence. This approach often begins with a substituted 2-nitrophenyl precursor containing a carbonyl group in a side chain. nih.govacs.org The reaction is initiated by the reduction of the nitro group to an aniline (B41778), which then undergoes an intramolecular condensation with the carbonyl group to form a cyclic imine. Subsequent reduction of the imine intermediate yields the final 1,2,3,4-tetrahydroquinoline product. nih.gov

For instance, the conversion of 2-nitroarylketones and aldehydes can be achieved using catalytic hydrogenation with a 5% Palladium on carbon (Pd/C) catalyst. nih.gov This process is highly diastereoselective, with the stereochemical outcome influenced by the substituents on the starting material. nih.gov

Table 1: Examples of Reduction-Reductive Amination for Tetrahydroquinoline Synthesis

| Starting Material | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Nitroarylketones | 5% Pd/C | Tetrahydroquinolines | 93-98 | nih.gov |

Domino reactions that conclude with an intramolecular nucleophilic aromatic substitution (SNAr) provide another efficient route to tetrahydroquinolines. nih.govresearchgate.net In this sequence, a precursor is designed to contain a nucleophilic amine and an aromatic ring activated towards nucleophilic attack, typically by the presence of a strong electron-withdrawing group (such as NO₂) ortho or para to a leaving group (like fluorine). nih.gov

A domino reductive amination-SNAr sequence has been successfully employed, where an initial reductive amination forms a secondary amine that subsequently cyclizes via an intramolecular SNAr reaction to furnish the tetrahydroquinoline ring system in good to excellent yields. researchgate.net

Table 2: SNAr-Terminated Domino Reactions for Tetrahydroquinoline Synthesis

| Reaction Sequence | Key Features | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination-SNAr | Formation of a secondary amine followed by intramolecular cyclization. | 58-98 | researchgate.net |

Acid-catalyzed reactions represent a classical yet powerful method for the construction of the tetrahydroquinoline core. nih.govresearchgate.net The Povarov reaction, a type of imino Diels-Alder reaction, is a prominent example. sci-rad.com This reaction typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene, catalyzed by a Lewis or Brønsted acid, to form a tetrahydroquinoline derivative. sci-rad.com

The efficiency and outcome of these reactions can be highly dependent on the nature of the reactants, the catalyst used, and the reaction conditions. For example, the reaction of N-aryl aldimines with vinyl ethers in the presence of Lewis acids like aluminum chloride (AlCl₃) or copper(II) triflate (Cu(OTf)₂) can yield 2,4-substituted tetrahydroquinolines. sci-rad.com

A wide range of metal catalysts have been employed to promote the synthesis of 1,2,3,4-tetrahydroquinolines through various domino pathways. nih.govnih.govresearchgate.net These processes often offer high efficiency and selectivity. For example, palladium-catalyzed annulations involving the activation of C(sp³)–H bonds have been developed for the assembly of highly substituted tetrahydroquinolines. acs.org

Furthermore, manganese-based pincer complexes have been utilized in a "borrowing hydrogen" methodology. nih.gov This atom-economical process involves the reaction of 2-aminobenzyl alcohols with secondary alcohols, where hydrogen is temporarily "borrowed" from the alcohol and then returned in a later step of the catalytic cycle, with water being the only byproduct. nih.gov

Table 3: Examples of Metal-Promoted Tetrahydroquinoline Synthesis

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | C(sp³)–H bond activation | Annulation of ortho-methyl anilides with allenes | acs.org |

| Manganese | Borrowing Hydrogen | Reaction of 2-aminobenzyl alcohols with secondary alcohols | nih.gov |

Tandem reactions involving a conjugate addition followed by a cyclization event are also a valuable tool for constructing the tetrahydroquinoline framework. A rhodium(I)-catalyzed tandem conjugate addition-Mannich cyclization has been developed for the synthesis of 2,3,4-trisubstituted 1,2,3,4-tetrahydroquinolines. acs.org In this process, an arylboronic acid adds to an electron-deficient alkene, and the resulting intermediate undergoes an intramolecular Mannich reaction with an imine to form the heterocyclic ring. acs.org This represents a novel approach where an imine acts as an internal electrophile in a rhodium-catalyzed tandem reaction. acs.org

Povarov Reaction and its Variants

The Povarov reaction, a formal [4+2] cycloaddition, stands as a significant method for synthesizing tetrahydroquinoline derivatives. rsc.org This reaction typically involves an aromatic imine and an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid. eurekaselect.com The formation of 8-Isopropyl-1,2,3,4-tetrahydroquinoline via this route would necessitate the use of 2-isopropylaniline (B1208494) as the amine component. The steric hindrance presented by the ortho-isopropyl group is a critical consideration in the feasibility and optimization of these reactions.

Lewis Acid Catalyzed [4+2] Cycloaddition

The classical Povarov reaction is frequently facilitated by Lewis acids, such as boron trifluoride, which activate the imine intermediate toward electrophilic addition by the alkene. rsc.org The reaction mechanism proceeds through the formation of a Schiff base from an aniline (in this case, 2-isopropylaniline) and an aldehyde. The Lewis acid then activates this imine, which subsequently reacts with an electron-rich alkene in an electrophilic addition. This is followed by an intramolecular electrophilic aromatic substitution to form the quinoline (B57606) ring structure. rsc.org

The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. rsc.org Catalysts like ytterbium triflates have been shown to enhance reaction efficiency. rsc.org For the synthesis of this compound, the reaction would involve the imine formed from 2-isopropylaniline and a suitable aldehyde, reacting with an electron-rich alkene in the presence of a Lewis acid catalyst. The specific conditions, such as the choice of Lewis acid, solvent, and temperature, would need to be optimized to overcome the potential steric hindrance from the isopropyl group.

Asymmetric Povarov Reactions Utilizing Chiral Catalysis

To produce enantiomerically enriched tetrahydroquinolines, asymmetric versions of the Povarov reaction have been developed using chiral catalysts. These methods can involve chiral Brønsted acids or cooperative catalysis with chiral ureas to generate stereogenic centers with high control. beilstein-journals.orgjst.org.in A chiral phosphoric acid-catalyzed three-component Povarov reaction of aldehydes, anilines, and enecarbamates has been reported to afford cis-4-amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines with excellent diastereoselectivities and enantioselectivities. jst.org.in

For the asymmetric synthesis of this compound, a chiral catalyst would be employed to control the stereochemical outcome of the cycloaddition. This approach would involve reacting the imine derived from 2-isopropylaniline with an alkene in the presence of a suitable chiral catalyst, which would facilitate the formation of one enantiomer over the other. The development of such a process would be of significant interest for applications requiring stereochemically pure compounds.

Multicomponent Povarov Reaction Approaches

The Povarov reaction can be executed as a multicomponent reaction, where the aniline, aldehyde, and alkene are combined in a single reaction vessel. rsc.org This approach is highly atom-economical and simplifies the synthetic procedure by avoiding the pre-formation and isolation of the imine intermediate. dicp.ac.cn Graphene oxide has been utilized as a heterogeneous, metal-free catalyst for the three-component Povarov reaction of anilines, aldehydes, and electron-enriched enol ethers. dicp.ac.cn

In the context of synthesizing this compound, a multicomponent strategy would involve mixing 2-isopropylaniline, an appropriate aldehyde, and an electron-rich alkene in the presence of a suitable catalyst. This one-pot procedure offers a more streamlined and efficient route to the desired product.

| Reaction Variant | Key Features | Starting Materials for this compound | Catalyst Examples |

| Lewis Acid Catalyzed | Employs Lewis acids to activate the imine. | 2-Isopropylaniline, Aldehyde, Electron-rich alkene | Boron trifluoride, Ytterbium triflates |

| Asymmetric Povarov | Uses chiral catalysts for stereocontrol. | 2-Isopropylaniline, Aldehyde, Enecarbamate | Chiral Phosphoric Acids, Chiral Ureas |

| Multicomponent Povarov | Combines all reactants in one pot. | 2-Isopropylaniline, Aldehyde, Electron-rich alkene | Graphene Oxide, Lewis Acids |

Hydrogenation and Reductive Methods

An alternative and direct route to this compound involves the reduction of the corresponding quinoline derivative, 8-isopropylquinoline. This can be achieved through catalytic hydrogenation or electrochemical methods.

Catalytic Hydrogenation of Quinolines

The catalytic hydrogenation of the pyridine (B92270) ring of quinoline derivatives is a well-established method for the synthesis of 1,2,3,4-tetrahydroquinolines. Various catalysts and hydrogen sources can be employed for this transformation.

Research has shown that the catalytic hydrogenation of 8-substituted quinolines, including 8-isopropylquinoline, on a platinum catalyst in a weakly basic solvent like methanol (B129727) leads exclusively to the formation of the corresponding 1,2,3,4-tetrahydro-compound. rsc.org This selectivity is crucial as hydrogenation can sometimes occur on the benzene (B151609) ring under strongly acidic conditions. rsc.org While specific yields and detailed reaction conditions for 8-isopropylquinoline are not extensively documented in readily available literature, the general method provides a clear pathway. The reaction involves treating 8-isopropylquinoline with hydrogen gas in the presence of a platinum catalyst.

Other catalytic systems for quinoline hydrogenation include the use of a nitrogen-doped carbon-supported Pd catalyst, which has shown high activity under mild conditions (50 °C and 20 bar H₂), affording yields in the range of 86.6–97.8% for various quinolines. rsc.org Transfer hydrogenation represents another viable option, utilizing hydrogen donors like isopropanol (B130326) in the presence of a suitable catalyst. nih.gov Ruthenium p-cymene (B1678584) complexes have been identified as efficient catalysts for the transfer hydrogenation of ketones and could potentially be adapted for quinoline reduction. mdpi.com

| Substrate | Catalyst | Solvent | Product | Selectivity |

| 8-Isopropylquinoline | Platinum | Methanol | This compound | Selective to pyridine ring hydrogenation rsc.org |

| Various Quinolines | Pd/Nitrogen-doped carbon | Various | 1,2,3,4-Tetrahydroquinolines | High yields (86.6–97.8%) rsc.org |

Electrochemical Hydrocyanomethylation and Hydrogenation

Electrochemical methods offer a green and efficient alternative for the synthesis of tetrahydroquinoline derivatives. rsc.org These reactions can be performed at room temperature and often exhibit high selectivity. rsc.org A notable electrochemical process involves the hydrocyanomethylation of quinoline skeletons using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org Interestingly, when a bulky substituent is present at the C2 position of the quinoline, the reaction favors hydrogenation over hydrocyanomethylation. rsc.org

While specific studies on the electrochemical reduction of 8-isopropylquinoline are scarce, the general principles suggest its feasibility. An electrocatalytic hydrogenation of quinolines using water as the hydrogen source over a fluorine-modified cobalt catalyst has been reported to produce 1,2,3,4-tetrahydroquinolines with high selectivity and yield under ambient conditions. nih.gov Another approach utilizes a proton-exchange membrane (PEM) reactor for the electrocatalytic hydrogenation of quinolines, which is promoted by the addition of a catalytic amount of an acid like p-toluenesulfonic acid. beilstein-journals.org These electrochemical methods represent a promising and environmentally friendly avenue for the synthesis of this compound.

Metal Hydride Reductions

The reduction of quinolines and their derivatives using metal hydrides is a fundamental method for accessing the tetrahydroquinoline core. Reagents such as Lithium aluminum hydride (LiAlH₄) and Sodium borohydride (B1222165) (NaBH₄) are commonly employed. uop.edu.pk The reduction of quaternary quinolinium salts with these hydrides often yields a mixture of dihydro- and tetrahydroquinolines. researchgate.net The precise product distribution is sensitive to several factors, including the solvent, reaction temperature, and the counter-ion of the quinolinium salt. researchgate.net

LiAlH₄ is a particularly potent reducing agent capable of reducing not only the heterocyclic ring but also other functional groups like esters and carboxylic acids. uop.edu.pk In contrast, NaBH₄ is a milder agent, allowing for greater functional group tolerance, and its reactions can often be conducted in protic solvents like alcohols. uop.edu.pk The general mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the metal hydride complex to the electron-deficient carbon atoms of the quinoline ring, typically at the C2 and C4 positions. Subsequent protonation, often during an aqueous workup, completes the reduction process. uop.edu.pk

Hydrosilane-Mediated Hydrogenation

Hydrosilane-mediated hydrogenation has emerged as a valuable alternative to traditional methods, particularly for its mild conditions and compatibility with various functional groups. This approach often utilizes a catalyst to activate the hydrosilane for the reduction of the quinoline ring.

A notable metal-free system employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. organic-chemistry.orgkaist.ac.kr This process facilitates the hydrogenative reduction of a range of substituted quinolines. The proposed mechanism initiates with a 1,4-addition of the hydrosilane across the quinoline's conjugated system to afford a 1,4-dihydroquinoline (B1252258) intermediate. This intermediate then undergoes a subsequent (transfer) hydrogenation step to yield the final 1,2,3,4-tetrahydroquinoline product. organic-chemistry.orgkaist.ac.kr

Heterogeneous catalysis using gold nanoparticles supported on titanium dioxide (Au/TiO₂) also effectively promotes the reduction of quinolines with a hydrosilane/ethanol (B145695) system under solvent-free conditions. researchgate.net Mechanistic studies suggest a stereoselective addition, with two hydride ions from the hydrosilane adding to the C2 and C4 positions, and two protons from ethanol adding to the C3 position and the nitrogen atom. researchgate.net

Table 1: Comparison of Catalytic Systems for Hydrosilane-Mediated Quinoline Reduction

| Catalyst | Hydrosilane | Conditions | Key Features |

|---|---|---|---|

| B(C₆F₅)₃ | Et₂SiH₂ | Toluene, rt | Metal-free; effective for various substituted quinolines. organic-chemistry.org |

| Au/TiO₂ | PhMe₂SiH | Ethanol, 70 °C | Heterogeneous; solvent-free; stereoselective additions. researchgate.net |

Multicomponent Reactions (MCRs) for Diversified Tetrahydroquinoline Systems

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules, such as diversified tetrahydroquinoline systems, in a single, efficient step. nih.gov These reactions combine three or more starting materials in a one-pot process, offering significant advantages in terms of atom economy and operational simplicity. nih.govresearchgate.net

The Povarov reaction, a type of aza-Diels–Alder reaction, is a prominent MCR for synthesizing tetrahydroquinolines. researchgate.net In a typical sequence, an aniline reacts with an aldehyde to form an imine in situ, which then undergoes a [4+2] cycloaddition with an electron-rich alkene. This strategy provides access to a wide array of substituted tetrahydroquinolines. Recent advancements have demonstrated that these reactions can be performed under mechanochemical conditions using ball milling, offering a greener alternative to traditional solvent-based methods. researchgate.net

Another MCR approach involves the Mannich reaction, where an amine, formaldehyde, and a compound with an acidic proton (in this case, a pre-existing tetrahydroquinoline) react to form N-Mannich bases, further functionalizing the tetrahydroquinoline core. nih.govresearchgate.net

Intramolecular Cyclization and Annelation Reactions

Intramolecular cyclization and annelation reactions provide elegant pathways to construct the tetrahydroquinoline ring system from acyclic or partially cyclic precursors. These methods are valued for their ability to form the heterocyclic ring with high levels of control.

One strategy involves the intramolecular oxidative alkylation of C(sp³)-H bonds, which forges a new C-C bond to complete the ring system. researchgate.net Palladium-catalyzed asymmetric cyclization reactions have also been developed, which are particularly useful for creating axially chiral frameworks. researchgate.net

The intramolecular hetero-Diels-Alder reaction is another effective approach. For example, steroidal aryliminium salts, generated in situ, can undergo a BF₃·OEt₂-catalyzed cyclization to produce novel steroid-tetrahydroquinoline hybrid molecules. nih.gov Additionally, cascade reactions involving a 1,5-hydride transfer followed by cyclization have been developed to synthesize ring-fused tetrahydroquinoline derivatives from acyclic precursors in a single operation. iaea.org

Regioselective and Stereoselective Synthesis

Achieving control over regioselectivity and stereoselectivity is paramount in modern organic synthesis, particularly for producing specific isomers of complex molecules like this compound.

Regioselective synthesis of 8-substituted tetrahydroquinolines has been accomplished through various means. researchgate.net For instance, a one-pot tandem approach allows for the specific functionalization of 8-methylquinoline (B175542) at the C-2 position, followed by selective hydrogenation of the pyridine ring. tandfonline.com Cobalt-catalyzed intramolecular cyclization of specifically designed diynenitriles also offers a regioselective route to polycyclic tetrahydroquinolines. researchgate.net

Diastereoselective synthesis is crucial when multiple stereocenters are formed during a reaction. Formal [4+2] annulation reactions have proven highly effective for the diastereoselective synthesis of tetrahydroquinoline derivatives. frontiersin.orgnih.gov One such method involves the reaction between in situ generated p-quinone methides and nitroalkenes or cyanoalkenes. acs.org These cascade reactions proceed through an aza-Michael/1,6-conjugate addition sequence to deliver highly functionalized 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivity. nih.govacs.org Multicomponent reactions can also be engineered to proceed with high diastereocontrol, enabling the assembly of complex, polycyclic tetrahydroquinoline structures from simple starting materials. acs.org

Table 2: Examples of Diastereoselective Tetrahydroquinoline Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Diastereomeric Ratio (dr) |

|---|---|---|---|

| [4+2] Annulation | o-Tosylaminophenyl-substituted p-quinone methides + cyanoalkenes | DBU, CH₂Cl₂ | >20:1 |

| [4+2] Annulation | o-Tosylaminophenyl-substituted p-quinone methides + nitroalkenes | MnO₂, DBU, CH₂Cl₂ | >20:1 |

The synthesis of single enantiomers of chiral tetrahydroquinolines is of great interest due to the stereospecific nature of biological activity. Asymmetric hydrogenation of the parent quinoline is the most direct approach. dicp.ac.cn This is typically achieved using chiral transition metal catalysts, often based on iridium or ruthenium complexes with chiral ligands.

Beyond hydrogenation, several other powerful enantioselective methods have been developed.

Palladium-Catalyzed Carboamination: Enantioselective Pd-catalyzed intramolecular carboamination of aniline derivatives bearing pendant alkenes can generate tetrahydroquinolines with quaternary carbon stereocenters in high enantiomeric excess. nih.gov

Copper-Catalyzed Hydroallylation: Chiral copper(I) hydride catalysts can mediate the asymmetric hydroallylation of 1,2-dihydroquinolines, yielding 4-allyl-substituted tetrahydroquinolines with excellent enantioselectivity. acs.org

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, are effective organocatalysts for a variety of transformations. rsc.org They can catalyze the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org

Intramolecular Redox Reactions: A catalytic enantioselective intramolecular hydride shift/ring closure reaction cascade has been reported, providing an efficient, redox-neutral route to ring-fused tetrahydroquinolines with high enantioselectivity. acs.org

Table 3: Selected Enantioselective Methods for Tetrahydroquinoline Synthesis

| Method | Catalyst System | Substrate Type | Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Ruthenium with chiral ligands | Quinolines | Up to >99% |

| Pd-Catalyzed Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | N-allyl anilines | Up to 99% |

| CuH-Catalyzed Hydroallylation | CuCl / (R,R)-Ph-BPE | 1,2-Dihydroquinolines | Up to 95% |

Chemical Transformations and Derivatization

Reactivity of the Tetrahydroquinoline Nitrogen and Aromatic Ring

The tetrahydroquinoline (THQ) core possesses two primary sites for chemical reactivity: the secondary amine nitrogen and the electron-rich aromatic ring. The interplay between these two components dictates the outcome of various chemical transformations.

The nitrogen atom in the 8-isopropyl-1,2,3,4-tetrahydroquinoline molecule is a nucleophilic and basic center. It readily participates in reactions typical of secondary amines, such as N-alkylation, N-acylation, and N-sulfonylation. These reactions are often employed to introduce a variety of functional groups that can significantly alter the molecule's properties. N-acylation, for instance, not only introduces a carbonyl moiety but also influences the reactivity of the aromatic ring by delocalizing the nitrogen lone pair, thereby decreasing its activating effect in electrophilic aromatic substitution reactions.

The aromatic ring of the tetrahydroquinoline system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effect of the amino group. However, under acidic conditions typically used for EAS reactions like nitration, the nitrogen atom is protonated, which deactivates the ring. To achieve substitution on the aromatic ring, it is often necessary to protect the nitrogen atom with an electron-withdrawing group, such as an acetyl or tosyl group. This protection modulates the reactivity and directs the incoming electrophile. For this compound, the substitution pattern in EAS reactions is influenced by both the N-protecting group and the existing isopropyl group at the C8 position. The directing effects of these groups will determine the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation. A study on the nitration of N-protected tetrahydroquinolines has shown that the regioselectivity can be controlled to favor substitution at the 6-position. mdpi.com

Functional Group Tolerance in Synthetic Pathways

The synthesis of derivatives of this compound often involves multi-step sequences where the tolerance of various functional groups is a critical consideration. The robustness of the tetrahydroquinoline core allows for a range of reaction conditions, but the compatibility of substituents on the aromatic ring or on the nitrogen atom must be carefully evaluated.

In general, synthetic routes leading to substituted tetrahydroquinolines have demonstrated tolerance for a variety of functional groups. For example, domino reactions used for the construction of the THQ skeleton can accommodate esters and nitro groups. researchgate.net Metal-catalyzed C-H functionalization methods, which are used to introduce substituents at specific positions, have also shown compatibility with a range of functional groups, including halides, methoxy (B1213986), and ester groups. nih.gov However, strongly deactivating groups on the aromatic ring can hinder certain reactions, such as Friedel-Crafts alkylation and acylation. acs.org

The following table provides a summary of functional group tolerance in representative synthetic transformations of the broader tetrahydroquinoline class, which can be extrapolated to the synthesis of this compound derivatives.

| Reaction Type | Tolerated Functional Groups | Sensitive Functional Groups |

| N-Alkylation | Esters, ethers, halides | Acidic protons (e.g., -OH, -COOH) |

| N-Acylation | Most functional groups | --- |

| Friedel-Crafts Acylation | Alkyl, alkoxy, halides | Strong deactivating groups (e.g., -NO2) |

| Nitration | Alkyl, halides (with N-protection) | Unprotected amine |

Strategies for Introducing the Isopropyl Moiety or Modifying Existing Isopropyl Groups

The introduction of the isopropyl group at the 8-position of the tetrahydroquinoline ring is a key synthetic challenge. Several strategies can be envisioned for this purpose, primarily centered around the construction of the quinoline (B57606) ring system followed by reduction, or direct functionalization of a pre-formed tetrahydroquinoline.

One common approach is the synthesis of 8-isopropylquinoline, which is then reduced to the desired this compound. The synthesis of substituted quinolines can be achieved through various named reactions, such as the Skraup, Doebner-von Miller, or Friedländer synthesis. nih.govrsc.orgnih.gov For the specific introduction of an isopropyl group at the 8-position, a Friedel-Crafts alkylation of a suitable aniline (B41778) precursor followed by cyclization could be a viable route. nih.govnih.gov

Alternatively, direct isopropylation of the tetrahydroquinoline scaffold is challenging due to the reactivity of the nitrogen atom. However, under Friedel-Crafts conditions and with appropriate N-protection, direct alkylation of the aromatic ring might be possible, although regioselectivity could be an issue.

Another strategy involves the use of organometallic reagents. For instance, a Grignard reaction between 8-bromoquinoline (B100496) and acetone (B3395972) would yield a tertiary alcohol, which could then be deoxygenated and reduced to introduce the isopropyl group. nih.govresearchgate.netbrieflands.commdpi.comnih.gov

Modification of an existing isopropyl group is less common but could involve reactions such as benzylic oxidation to introduce a hydroxyl or carbonyl group, providing a handle for further derivatization. However, such transformations would require careful control to avoid over-oxidation or reactions at other positions of the molecule.

Modifications at Specific Positions of the Tetrahydroquinoline Ring

Beyond the nitrogen and the C8-isopropyl group, the other positions of the this compound ring (C2, C3, C4, C5, C6, and C7) can also be functionalized to create a diverse range of derivatives.

Modifications at C2, C3, and C4:

The aliphatic part of the tetrahydroquinoline ring can be modified through various synthetic strategies. For instance, C-H activation has emerged as a powerful tool for the functionalization of these positions. researchgate.netchemicalbook.com While direct functionalization of the C2, C3, and C4 positions of an existing this compound is not widely reported, synthetic strategies that build the ring system can incorporate substituents at these positions from the outset. For example, the use of substituted building blocks in reactions like the Povarov reaction can lead to tetrahydroquinolines with substituents at the C2, C3, and C4 positions.

Modifications at C5, C6, and C7:

The aromatic ring positions other than C8 are accessible through electrophilic aromatic substitution, with the regioselectivity being directed by the N-acyl group and the C8-isopropyl group. As discussed in section 3.1, protection of the nitrogen is crucial. The combined directing effects would likely favor substitution at the C6 position (para to the nitrogen) and potentially the C5 or C7 positions, depending on the steric hindrance imposed by the isopropyl group and the N-protecting group.

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of the aromatic ring. nih.govresearchgate.netchemicalbook.com By using a suitable directing group on the nitrogen, it is possible to direct lithiation to the C8 position. While this position is already substituted with an isopropyl group in the target molecule, this methodology highlights the potential for selective functionalization of the tetrahydroquinoline core.

The following table summarizes potential modifications at various positions of the this compound ring based on known reactivity of the general tetrahydroquinoline scaffold.

| Position(s) | Type of Modification | Potential Reagents/Methods |

| N1 | Alkylation, Acylation, Sulfonylation | Alkyl halides, acyl chlorides, sulfonyl chlorides |

| C2, C3, C4 | Alkylation, Arylation | C-H activation, building block synthesis |

| C5, C7 | Electrophilic Substitution | Nitrating agents, halogenating agents, Friedel-Crafts reagents |

| C6 | Electrophilic Substitution | Nitrating agents, halogenating agents, Friedel-Crafts reagents |

Theoretical and Computational Investigations

Conformational Analysis of 8-Isopropyl-1,2,3,4-tetrahydroquinoline and Analogues

The conformational landscape of 1,2,3,4-tetrahydroquinoline (B108954) (THQ), the parent scaffold of the title compound, is defined by the puckering of its saturated heterocyclic ring. High-level quantum chemistry calculations, specifically MP2, have identified four stable conformations for THQ, which exist as two pairs of energetically equivalent enantiomers. rsc.org The saturated ring can adopt different twisted and envelope conformations, and the energy barrier between these conformers is relatively low, suggesting that conformational cooling can occur, leading to the population of the most stable form under certain experimental conditions. rsc.org

For this compound, the introduction of a bulky isopropyl group at the C8 position on the aromatic ring introduces significant steric considerations. This substituent is expected to influence the conformational preference of the adjacent saturated ring. The isopropyl group's rotation and its interaction with the hydrogen atoms at the C1 and C2 positions of the piperidine (B6355638) ring would likely restrict the conformational freedom of the molecule. It is hypothesized that the molecule will favor conformations that minimize the steric clash between the isopropyl group and the N-H proton and the methylene (B1212753) groups of the saturated ring. This steric hindrance could raise the energy barrier for interconversion between different conformers compared to the unsubstituted THQ.

**4.2. Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular and electronic properties of chemical systems. tuwien.ac.at For quinoline (B57606) derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311+G(**), have been successfully employed to calculate optimized molecular geometries, vibrational frequencies, and electronic parameters. scirp.orgresearchgate.net

In the case of this compound, DFT calculations would provide precise predictions of bond lengths, bond angles, and dihedral angles. The geometry optimization process seeks the lowest energy structure, reflecting the most stable arrangement of atoms. The presence of the electron-donating isopropyl group at the C8 position is expected to subtly alter the electronic distribution within the benzene (B151609) ring and influence the bond lengths and angles compared to the unsubstituted THQ. researchgate.net

The electronic structure can be further analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule. nih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogues Note: These are representative values based on calculations for similar structures like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) and may vary in the actual compound.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(aromatic)-C(aromatic) | 1.37 - 1.42 |

| C(aromatic)-N | ~1.37 |

| C(aliphatic)-N | ~1.45 |

| C(aliphatic)-C(aliphatic) | 1.51 - 1.53 |

| C(aromatic)-C(isopropyl) | ~1.51 |

| **Bond Angles (°) ** | |

| C-N-C (in ring) | ~110-112 |

| C-C-C (aromatic) | ~120 |

| C-C-C (aliphatic) | ~111-113 |

Computational chemistry provides essential tools for predicting spectroscopic properties, which are invaluable for the structural elucidation of newly synthesized molecules. chemrxiv.org DFT calculations are frequently used to compute theoretical vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.neteurjchem.com

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. While theoretical calculations are typically performed on isolated molecules in the gaseous phase, leading to discrepancies with experimental data from solid or liquid states, scaling factors are often applied to achieve a close agreement. researchgate.net The predicted spectrum helps in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), serve as a powerful complement to experimental data, aiding in the definitive assignment of resonances, especially for complex structures. eurjchem.com This is particularly useful for distinguishing between isomers, such as different positional isomers of substituted tetrahydroquinolines. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound Note: These are expected ranges based on the functional groups present and data from analogous compounds.

| Spectroscopy | Functional Group/Proton | Predicted Shift/Frequency |

| ¹H NMR | Aromatic-H | 6.5 - 7.2 ppm |

| N-H | 3.5 - 4.5 ppm | |

| CH (isopropyl) | 2.8 - 3.3 ppm | |

| CH₂ (aliphatic ring) | 1.8 - 3.0 ppm | |

| CH₃ (isopropyl) | 1.2 - 1.4 ppm | |

| ¹³C NMR | Aromatic C | 115 - 145 ppm |

| Aliphatic C (ring) | 20 - 50 ppm | |

| Isopropyl C | 22 - 35 ppm | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C-H Stretch (aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H Stretch (aliphatic) | 2850 - 2960 cm⁻¹ | |

| C=C Stretch (aromatic) | 1450 - 1600 cm⁻¹ |

**4.3. Molecular Modeling and Simulation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent. eurjchem.com

An MD simulation would model the molecule's behavior by solving Newton's equations of motion for the system. This allows for the exploration of the conformational space accessible to the molecule at a given temperature, revealing the transitions between different low-energy states. It can also be used to study the solvation process, showing how solvent molecules (e.g., water) arrange themselves around the solute and mediate its conformational preferences. Such simulations can illuminate the stability of different conformers and the timescale of their interconversion, complementing the static picture provided by DFT calculations.

The tetrahydroquinoline scaffold is a common feature in molecules of medicinal interest. nih.gov Computational techniques like molecular docking and MD simulations are crucial for studying how these types of ligands interact with biological targets such as enzymes or receptors. nih.gov

Molecular docking can be used to predict the preferred binding orientation of this compound within a protein's active site. This method scores different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. The secondary amine in the tetrahydroquinoline ring can act as a hydrogen bond donor or acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. The C8-isopropyl group, being bulky and hydrophobic, would likely favor binding in a nonpolar pocket of the protein, potentially contributing significantly to the binding affinity.

Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex. ub.edu These simulations can reveal how the ligand and protein adapt to each other's presence and provide a more accurate estimation of the binding free energy, offering valuable guidance for the design of new, more potent analogues.

General Principles of Tetrahydroquinoline SAR

The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature, position, and orientation of substituents on the heterocyclic ring system.

The substitution pattern on the THQ scaffold is a critical determinant of biological recognition and potency. The addition of various functional groups can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with target proteins.

Research into THQ derivatives as potential mTOR inhibitors for cancer therapy has shown that the cytotoxic action is significantly influenced by substituents on an attached benzamide moiety nih.gov. Specifically, the presence of strongly electron-withdrawing groups, such as two trifluoromethyl groups, was found to increase cytotoxicity against various cancer cell lines nih.govnih.gov. This suggests that these groups may enhance interactions within the mTOR active site, possibly through halogen bonding and hydrophobic interactions nih.gov.

Similarly, in the development of THQ-based inhibitors of Mycobacterium tuberculosis, SAR studies revealed a general trend of improved potency with increased lipophilicity nih.gov. The nature of linker groups and the positioning of terminal aromatic rings were also found to be important for target binding nih.gov. Quantitative structure-activity relationship (QSAR) studies on other series have identified that factors such as the highest occupied molecular orbital (HOMO) energy and the lowest unoccupied molecular orbital (LUMO) energy, which are dictated by substituents, correlate with a compound's potential to interact with its target unesp.br.

Table 1: Effect of Substitution on Cytotoxic Activity of Morpholine-Substituted THQ Derivatives Against Cancer Cell Lines Data sourced from studies on potential mTOR inhibitors nih.govnih.gov.

| Compound ID | Substituent R | IC₅₀ A549 (µM) | IC₅₀ MCF-7 (µM) | IC₅₀ MDA-MB-231 (µM) |

| 10c | 3,5-difluoro | 3.73 | 4.47 | >10 |

| 10d | 3-fluoro, 5-CF₃ | 0.062 | 0.58 | 1.003 |

| 10e | 3,5-bis(CF₃) | 0.033 | 0.89 | 0.63 |

| 10h | 3,5-bis(CF₃) | 0.045 | 0.087 | 1.11 |

| Everolimus | (Standard) | 0.09 | 0.04 | 0.11 |

| 5-Fluorouracil | (Standard) | 0.28 | 0.31 | 0.25 |

The tetrahydroquinoline ring itself is not merely a passive scaffold but an active contributor to the biological profile of the molecule. It provides a semi-rigid, three-dimensional structure that correctly orients the appended functional groups for optimal interaction with the binding site of a biological target thieme-connect.com. The nitrogen atom within the ring can act as a hydrogen bond acceptor, while the aromatic portion can engage in π-π stacking and hydrophobic interactions unesp.br.

The THQ nucleus is a key structural feature in compounds designed as selective androgen receptor modulators (SARMs), where it mimics the steroidal backbone of natural androgens like dihydrotestosterone nih.gov. Its structure is also integral to the activity of inhibitors of cholinesterases, where it positions substituents to interact with the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) mdpi.com. The versatility of the THQ core allows it to serve as a foundational structure for developing inhibitors against a wide range of targets, from bacterial enzymes to human receptors ijsrset.comnih.gov.

Influence of the Isopropyl Group on Structure-Activity Relationships

While broad SAR principles for the THQ scaffold are established, the specific influence of an isopropyl group, particularly at the 8-position, introduces distinct steric and electronic considerations. Direct and extensive SAR studies on this compound are limited in publicly available literature; however, principles can be inferred from studies on related 8-substituted and stereochemically defined THQ derivatives.

The substitution at the 8-position of the THQ ring can create a chiral center, leading to the existence of enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities due to their differential interactions with chiral biological targets like enzymes and receptors mdpi.com.

A study on a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives demonstrated the critical role of stereochemistry in their antiproliferative effects mdpi.com. After identifying racemic compounds with significant activity, the pure enantiomers were synthesized and tested separately. The results showed that the biological effect was stereoselective, with one enantiomer often being significantly more potent than the other. For instance, the (R)-enantiomer of one of the most active compounds was found to be more effective at inducing mitochondrial membrane depolarization and cellular ROS production in A2780 ovarian carcinoma cells mdpi.com. This highlights that the specific three-dimensional arrangement of the substituent at the 8-position is crucial for biological recognition and subsequent downstream effects.

Table 2: Enantioselectivity of 8-Substituted THQ Derivatives on A2780 Ovarian Carcinoma Cell Line Data adapted from a study on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds mdpi.com.

| Compound | Enantiomer | IC₅₀ (µM) |

| 3a | Racemic | 10.3 |

| (R)-3a | 17.5 | |

| (S)-3a | 10.5 | |

| 5a | Racemic | 8.8 |

| (R)-5a | 4.9 | |

| (S)-5a | 11.4 | |

| 2b | Racemic | 14.2 |

| (R)-2b | 18.6 | |

| (S)-2b | 12.3 |

The position of a substituent on the THQ ring dramatically affects its biological activity. The substitution at C8 places the group in the proximity of the heterocyclic nitrogen and adjacent to the fused benzene ring, influencing the molecule's conformation and interaction profile.

Studies on 5,8-disubstituted tetrahydroisoquinolines (a related scaffold) as antitubercular agents found that while large substituents were well-tolerated at the 5-position, a specific N-methylpiperazine group was the preferred substituent at the 8-position, indicating a distinct steric and electronic requirement for this location nih.gov. Further research on THQ analogs as EPAC inhibitors involved the synthesis of compounds with bromine atoms at the 5- and/or 8-positions acs.org. The differential activity of these regioisomers confirmed that substitution at the 8-position has a unique impact on target engagement compared to other positions on the aromatic ring. Therefore, placing an isopropyl group at the 8-position, as opposed to the 5-, 6-, or 7-positions, would be expected to confer a unique pharmacological profile due to its specific steric bulk and lipophilicity influencing interactions with the target's binding pocket.

Identification and Characterization of Molecular Targets

The versatility of the tetrahydroquinoline scaffold has allowed for the development of derivatives that interact with a wide array of molecular targets, underscoring its importance in drug discovery. While the specific molecular target for this compound is not explicitly defined, the broader class of THQ compounds has been shown to modulate several key proteins and receptors.

Androgen Receptor (AR): Nonsteroidal THQ analogs have been developed as selective androgen receptor modulators (SARMs). These compounds are designed to bind to AR and elicit tissue-selective anabolic effects on muscle and bone while having minimal impact on reproductive tissues nih.govnih.govacs.orgwikipedia.org.

mTOR: As previously mentioned, THQ derivatives have been synthesized and evaluated as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial protein in cell growth and proliferation, making them candidates for anticancer therapies nih.govnih.govthieme-connect.com.

Cholinesterases: Hybrid molecules incorporating the THQ structure have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease mdpi.com.

Bacterial Enzymes: The THQ scaffold has been used to develop inhibitors of essential bacterial enzymes. For example, derivatives have been identified as modest inhibitors of Mycobacterium tuberculosis ATP synthase nih.gov and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) nih.gov.

Other Targets: The THQ framework has also been incorporated into modulators of other important targets, including the G protein-coupled receptor GPR41 nih.gov, the epidermal growth factor receptor (EGFR) unesp.br, and Exchange proteins directly activated by cAMP (EPAC) acs.org.

This diversity of targets demonstrates that by modifying the substitution pattern on the core THQ ring, researchers can fine-tune the molecule's properties to achieve selective and potent activity against specific biological proteins involved in a wide range of diseases.

An academic review of this compound and its related derivatives reveals significant interest in their biological activities, particularly concerning their interactions with various molecular targets. This article focuses on the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies that elucidate the therapeutic potential of this class of compounds.

Mechanistic Insights in Chemical Reactions

Elucidation of Reaction Mechanisms in Tetrahydroquinoline Synthesis

The catalytic hydrogenation of quinoline (B57606) derivatives to their corresponding 1,2,3,4-tetrahydroquinoline (B108954) counterparts is a well-established synthetic route. For 8-substituted quinolines, including 8-isopropylquinoline, catalytic hydrogenation over platinum in a weakly basic solvent such as methanol (B129727) has been shown to selectively yield the 1,2,3,4-tetrahydro-compound as the sole product. rsc.org This selectivity indicates that the pyridine (B92270) ring of the quinoline system is preferentially reduced over the benzene (B151609) ring under these conditions.

While specific mechanistic studies for 8-isopropyl-1,2,3,4-tetrahydroquinoline are not extensively detailed in the available literature, the general mechanism for the hydrogenation of quinolines is understood to proceed through a stepwise process. One proposed mechanism involves a stepwise transfer of a proton (H+) and a hydride (H-) to the quinoline ring, a process that occurs outside the direct coordination sphere of the metal catalyst. nih.gov

Another proposed pathway, particularly in the context of gold-catalyzed transfer hydrogenation, suggests a sequence of a 1,4-hydride addition to the quinoline system, followed by isomerization and a subsequent 1,2-hydride addition. The hydrogenation of quinoline itself has been proposed to occur in a series of steps: the addition of a hydrogen atom to form a dihydroquinoline intermediate, followed by the addition of a second hydrogen to yield the tetrahydroquinoline. nih.gov

The steric hindrance posed by the isopropyl group at the 8-position can influence the reaction mechanism. This bulky group may affect the orientation of the substrate on the catalyst surface, potentially favoring a specific reaction pathway and contributing to the observed selectivity.

Kinetic Studies of Relevant Transformations

General kinetic studies on the destructive catalytic hydrogenation of quinoline have shown that the process can follow pseudo-first-order kinetics when a large excess of hydrogen is used. nih.gov The activation energy for such processes has been calculated and was found to vary with pressure. nih.gov

The table below summarizes findings from kinetic studies on related substituted quinolines, which can provide a basis for understanding the transformations involving this compound.

| Compound/Reaction | Catalyst System | Key Kinetic Findings |

| Kinetic Resolution of Axially Chiral 8-Substituted Quinolines | Chiral Phosphoric Acid / Hantzsch Ester | Increasing the steric hindrance of the substituent at the 8-position (e.g., from methoxy (B1213986) to isopropoxy) leads to a substantial increase in the kinetic resolution selectivity factor. This highlights the significant role of steric effects in the reaction kinetics. dicp.ac.cn |

| Destructive Catalytic Hydrogenation of Quinoline | Cobalt-molybdate | The reaction was found to follow pseudo-first-order kinetics with a large excess of hydrogen. The energy of activation was determined to be in the range of 23.6 to 33.7 kcal/mol, showing a linear relationship with pressure. nih.gov |

| Hydrogenation of 2-Aryl-1,2,3,4-tetrahydroquinolines | n-Butyllithium / Sparteine | Variable temperature NMR spectroscopy provided kinetic data showing that the rate of tert-butoxycarbonyl (Boc) rotation was fast at low temperatures. In situ ReactIR spectroscopy demonstrated fast lithiation at -78 °C. rsc.org |

Catalytic Cycles and Catalytic System Optimization

The optimization of catalytic systems is paramount for the efficient synthesis of this compound. The choice of catalyst, solvent, and reaction conditions can significantly affect the reaction rate, selectivity, and yield.

For the hydrogenation of 8-substituted quinolines, platinum-based catalysts have been shown to be effective. rsc.org Ruthenium-based catalysts, such as [Ru(p-cymene)Cl2]2, have also been developed for the hydrogenation of various quinoline derivatives. The addition of iodine as a co-catalyst has been found to be important for the high efficiency of this ruthenium catalytic system. dicp.ac.cn

The general catalytic cycle for the hydrogenation of quinolines often involves the activation of hydrogen by the metal catalyst, followed by the stepwise transfer of hydrogen atoms to the quinoline substrate. In some systems, the reaction proceeds via a transfer hydrogenation mechanism, where a hydrogen donor molecule, such as isopropanol (B130326) or a Hantzsch ester, is used instead of molecular hydrogen.

The optimization of reaction conditions for the hydrogenation of quinoline has been explored using various catalyst systems. For instance, a palladium-rhodium bimetallic catalyst supported on magnetite (Fe3O4) showed high catalytic activity, with the Pd:Rh ratio being a critical parameter for optimization. researchgate.net The use of a magnetic support also facilitated catalyst recovery and reuse. researchgate.net

The table below presents a summary of different catalytic systems and their optimization for the hydrogenation of quinoline derivatives.

| Catalyst System | Substrate Scope | Optimized Conditions |

| [Ru(p-cymene)Cl2]2 / I2 | Various substituted quinoline derivatives | The optimized conditions for the hydrogenation of quinolines were identified as using [Ru(p-cymene)Cl2]2 with an iodine additive in THF under 600 psi of H2. The iodine additive was found to be crucial for the high efficiency of the catalyst. dicp.ac.cn |

| Platinum | 8-Substituted quinolines | Catalytic hydrogenation on platinum in methanol as a solvent provides the corresponding 1,2,3,4-tetrahydro-compounds exclusively. This highlights the role of a weakly basic solvent in directing the selectivity of the reaction. rsc.org |

| Pd-Rh / Fe3O4 | Quinoline | The catalyst with a Pd:Rh molar ratio of 0.23:1.0 exhibited the highest catalytic activity for quinoline reduction, achieving over 99% yield. The use of Fe3O4 as a support allowed for easy magnetic separation and reuse of the catalyst for up to 10 cycles. researchgate.net |

| Chiral Cationic Ruthenium Catalyst | Quinoline derivatives | The catalyst was found to be highly effective in ionic liquids, which enhanced catalyst stability and selectivity. This system allowed for the catalyst to be recycled. nih.gov |

Applications of Tetrahydroquinoline Derivatives in Chemical Research

Utilization as Synthetic Intermediates and Building Blocks

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a foundational building block in organic synthesis, prized for its robustness and amenability to further functionalization. nih.gov Chemists utilize the THQ core as a starting point for constructing more complex molecular architectures, leveraging its inherent reactivity to introduce diverse substituents and build novel chemical entities.

The synthesis of the THQ core itself can be achieved through various modern synthetic strategies, including domino reactions, which allow for the construction of complex molecules from simple starting materials in a single operation. nih.gov Other notable methods include gold-catalyzed hydroamination/transfer hydrogenation, which provides excellent yields and control over stereochemistry. organic-chemistry.org Recent advancements have also explored electrochemical methods for synthesizing THQ derivatives. rsc.org

Once formed, the THQ scaffold serves as a versatile intermediate. A key application is in the creation of hybrid molecules, where the THQ moiety is combined with another pharmacologically active fragment to develop a new compound with potentially synergistic or novel properties. mdpi.com For instance, 1,2,3,4-tetrahydroquinoline has been successfully acylated with 2-(4-isobutylphenyl)propanoyl chloride (the acid chloride of ibuprofen) to create a new hybrid molecule, demonstrating its utility as a reactive intermediate for drug discovery. mdpi.com Furthermore, methods have been developed for the selective functionalization of the THQ ring system, such as at the 4-position, enabling the late-stage installation of the scaffold into pharmaceuticals and natural product analogues. nih.gov

| Synthetic Method for THQ Core | Description | Reference |

|---|---|---|

| Domino Reactions | Multi-step reactions carried out in a single pot without isolating intermediates, offering high efficiency and atom economy. | nih.gov |

| Gold-Catalyzed Tandem Reactions | A highly efficient process involving hydroamination and asymmetric transfer hydrogenation to produce THQs with high enantioselectivity. | organic-chemistry.org |

| Electrochemical Synthesis | Uses electrochemical methods for processes like hydrocyanomethylation or hydrogenation of quinolines to yield THQ derivatives under mild conditions. | rsc.org |

| CuCl₂-Catalyzed One-Pot Reaction | Forms the THQ skeleton from N-methyl-N-alkylanilines and vinyl ethers using a low-cost copper catalyst. | mdpi.com |

Role in Medicinal Chemistry Scaffold Design

The 1,2,3,4-tetrahydroquinoline scaffold is of paramount importance in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. gfcollege.in It is a core component in many natural and synthetic compounds with therapeutic potential, leading to its designation as a key pharmacophore in drug design. nih.goveurekaselect.com The structural rigidity and three-dimensional nature of the THQ core allow it to present substituents in specific spatial orientations, facilitating precise interactions with biological targets.

THQ-based compounds have been investigated for a multitude of therapeutic applications. Research has demonstrated their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and interrupting cell migration. eurekaselect.comresearchgate.netnih.gov Some novel tetrahydroquinolinone derivatives have been shown to inhibit cancer cell growth by inducing cellular stress through the generation of reactive oxygen species (ROS) and promoting autophagy via the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net Beyond oncology, the THQ scaffold is integral to compounds with anti-inflammatory, antimalarial, and neurotropic properties. nih.govmdpi.com The versatility of the THQ core allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

| Therapeutic Area | Observed Biological Activity / Mechanism | Reference |

|---|---|---|

| Anticancer | Cytotoxic and antiproliferative activity; induction of apoptosis and autophagy; inhibition of tubulin polymerization. | eurekaselect.comresearchgate.netnih.gov |

| Neurotropic | Identified as potential neurotropic agents, capable of influencing neurogenesis. | nih.gov |

| Anti-inflammatory | The THQ core is part of molecules designed to have anti-inflammatory properties, often through hybridization with known anti-inflammatory drugs. | mdpi.com |

| Antimalarial | The quinoline (B57606) family, including the THQ core, is historically significant in the development of antimalarial drugs. | mdpi.com |

Applications in Catalysis or Materials Science

While the primary research focus for tetrahydroquinoline derivatives has been in medicinal chemistry, their properties are also relevant in the field of catalysis, particularly as substrates for dehydrogenation reactions. The oxidative dehydrogenation of N-heterocycles like 1,2,3,4-tetrahydroquinoline to their aromatic counterparts (quinolines) is a valuable transformation in organic synthesis.

Recent studies have shown that this transformation can be achieved efficiently using metal-free heterogeneous catalysts. For example, nitrogen/phosphorus co-doped porous carbon materials have been developed that display high activity for the dehydrogenation of various THQ derivatives. rsc.org These reactions can be performed under environmentally friendly conditions, using air as the oxidant and water as the solvent. rsc.org The THQ core, including substituted analogues, is compatible with these catalytic conditions, demonstrating its role as a key substrate in the synthesis of valuable aromatic heterocycles. rsc.org

Development of Chemical Probes and Tools for Biological Research

In the quest for new biological tools and drug candidates, small molecule libraries are frequently screened against biological targets. While the THQ scaffold is a promising starting point for drug discovery, certain derivatives, particularly fused tricyclic THQs, have been identified as potential pan-assay interference compounds (PAINS). acs.orgnih.gov

PAINS are compounds that frequently appear as "hits" in high-throughput screening (HTS) campaigns but often prove to be false positives due to non-specific activity or interference with the assay technology itself. nih.gov Fused THQs have been repeatedly identified as hits across a diverse range of screening campaigns, yet their activity is sometimes attributable to reactive byproducts formed by degradation of the parent compound in solution. acs.org This highlights a critical consideration when using THQ derivatives as tools for biological research: the stability and potential for non-specific interactions must be carefully evaluated. Understanding these properties is crucial to distinguish true, optimizable hits from frequent hitters, thereby saving resources and guiding more effective drug discovery efforts. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-substituted 1,2,3,4-tetrahydroquinolines, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step sequences, such as:

- Step 1 : Preparation of substituted phenylalanine derivatives as precursors.

- Step 2 : Cyclization via Pictet-Spengler or Bischler–Nepieralski reactions to form the tetrahydroquinoline core.

- Step 3 : Functionalization (e.g., alkylation, halogenation) at the 8-position.

- Step 4 : Purification via recrystallization or chromatography.

- Critical factors include temperature control (e.g., 60–80°C for cyclization), solvent choice (e.g., acidic conditions for iminium salt formation), and catalyst selection (e.g., trifluoroacetic acid for electrophilic aromatic substitution) .

Q. How can researchers characterize the structural and electronic properties of 8-isopropyl-tetrahydroquinoline derivatives?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : To resolve conformational details of the tetrahydroquinoline ring and isopropyl group orientation.

- Computational Modeling : DFT calculations to predict electronic effects of the isopropyl group on aromaticity and reactivity .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the synthesis of 8-isopropyl-tetrahydroquinoline analogs with multiple functional groups?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., amides) to control substitution patterns during halogenation or alkylation.

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups) to prevent undesired side reactions.

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve enantioselective cyclization .

Q. How does the 8-isopropyl group influence biological activity compared to other substituents (e.g., trifluoromethyl or halogen)?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using:

- In vitro assays : Measure binding affinity to target receptors (e.g., GPCRs) or enzyme inhibition (e.g., monoamine oxidases).

- Comparative Data :

| Substituent | Biological Activity (IC₅₀) | LogP (Lipophilicity) |

|---|---|---|

| Isopropyl | 12 nM (MAO-A inhibition) | 3.2 |

| Trifluoromethyl | 8 nM | 2.8 |

| Chlorine | 25 nM | 2.5 |

- The isopropyl group enhances lipophilicity, improving blood-brain barrier penetration but may reduce solubility .

Q. How can researchers resolve contradictions in reported bioactivity data for tetrahydroquinoline derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines).

- Purity Validation : Use HPLC (>95% purity) to exclude impurities as confounding factors.

- Meta-Analysis : Cross-reference data across studies (e.g., PubChem, ChEMBL) to identify trends or outliers .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of 8-isopropyl-tetrahydroquinoline derivatives?

- Methodological Answer :

- Rodent Models : Measure bioavailability, half-life, and metabolite profiles via LC-MS/MS.

- Blood-Brain Barrier (BBB) Permeability : Use in situ perfusion or MDCK-MDR1 cell assays.

- Toxicity Screening : Assess hepatotoxicity in primary hepatocytes and cardiotoxicity via hERG channel inhibition assays .

Methodological Challenges and Innovations

Q. What are the limitations of current synthetic methods for bifunctional 8-isopropyl-tetrahydroquinoline derivatives?

- Answer :

- Steric Hindrance : The isopropyl group complicates N-alkylation or cross-coupling reactions.

- Solution : Use bulky ligands (e.g., SPhos) in palladium-catalyzed couplings to mitigate steric effects.

- Scalability : Multi-step sequences reduce overall yield.

- Solution : Develop one-pot tandem reactions to streamline synthesis .

Q. How can computational tools predict the metabolic stability of 8-isopropyl-tetrahydroquinoline analogs?

- Methodological Answer :

- ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and clearance rates.

- Metabolite Identification : Simulate phase I/II metabolism with molecular docking against CYP3A4 or UGT isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.